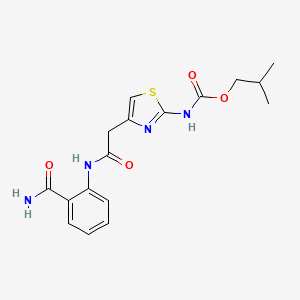

Isobutyl (4-(2-((2-carbamoylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Isobutyl (4-(2-((2-carbamoylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate, also known as IBC, is a synthetic compound that has been widely studied for its potential applications in scientific research. This compound belongs to the thiazole family, which is a group of heterocyclic compounds that contain a five-membered ring with a sulfur and nitrogen atom. In

科学的研究の応用

Synthesis and Potential Antitumor Activity

Isobutyl (4-(2-((2-carbamoylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate is part of a broader class of compounds explored for their potential antitumor and antifilarial properties. A related study by Kumar et al. (1993) focused on the synthesis of 2,4-disubstituted thiazoles and selenazoles, including methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate, to evaluate their capability to inhibit leukemia cell proliferation. Methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate showed significant activity, suggesting the potential of similar compounds for antitumor applications (Kumar et al., 1993).

Pharmacological Characterization of Analogous Compounds

Lolli et al. (2006) investigated the hydroxy-1,2,5-oxadiazolyl moiety as a bioisoster of the carboxy function in compounds related to gamma-aminobutyric acid (GABA), which could have implications for the pharmacological characterization of compounds including Isobutyl (4-(2-((2-carbamoylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate. These studies provide insights into the potential receptor interactions and biological activities of such compounds (Lolli et al., 2006).

Inhibition of Copper Corrosion

Research on thiazoles has also extended into the field of corrosion inhibition. Farahati et al. (2019) synthesized and studied the corrosion inhibition abilities of thiazoles, including 4-(2-aminothiazole-4-yl) phenol, on the copper surface in acidic conditions. These studies highlight the broad applicability of thiazole derivatives in industrial applications, providing a foundation for exploring the utility of Isobutyl (4-(2-((2-carbamoylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate in similar contexts (Farahati et al., 2019).

Biosynthetic Pathways and Secondary Metabolite Formation

Mahmud et al. (2002) elucidated a novel biosynthetic pathway in myxobacteria, demonstrating the conversion of short-chain carboxylic acids into branched-chain carboxylic acids, which serve as precursors for fatty acid biosynthesis and secondary metabolite formation. This research provides a biochemical framework that could be relevant for understanding the biosynthesis and functional roles of compounds like Isobutyl (4-(2-((2-carbamoylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate within biological systems (Mahmud et al., 2002).

特性

IUPAC Name |

2-methylpropyl N-[4-[2-(2-carbamoylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O4S/c1-10(2)8-25-17(24)21-16-19-11(9-26-16)7-14(22)20-13-6-4-3-5-12(13)15(18)23/h3-6,9-10H,7-8H2,1-2H3,(H2,18,23)(H,20,22)(H,19,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVLNPSVGYYZXNQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC(=O)NC1=NC(=CS1)CC(=O)NC2=CC=CC=C2C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,3-Dimethyl-4-[1-[2-(methylamino)benzoyl]piperidin-4-yl]azetidin-2-one](/img/structure/B2838457.png)

![N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]-N'-(3-nitrophenyl)ethanediamide](/img/structure/B2838464.png)

![N-[(1-aminocycloheptyl)methyl]-4-nitrobenzene-1-sulfonamide hydrochloride](/img/structure/B2838466.png)

![5-methyl-11-oxo-N-[4-(trifluoromethoxy)phenyl]-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2838471.png)

![(2R,3R)-N-[2-(Cyanomethylamino)-2-oxoethyl]-2-(trifluoromethyl)-3,4-dihydro-2H-chromene-3-carboxamide](/img/structure/B2838474.png)

![N-[(5-Ethylsulfonylthiophen-2-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2838476.png)